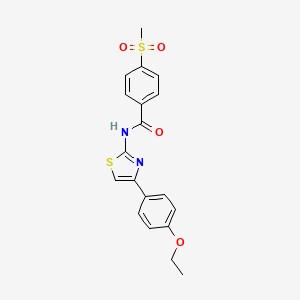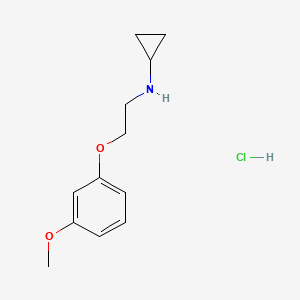
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide" is a chemical entity that appears to be related to a class of compounds that include thiazole and benzamide functional groups. These compounds are of interest due to their potential biological activities and applications in various fields such as medicine, dyes, semiconductors, and polymers .
Synthesis Analysis
While the specific synthesis of "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide" is not detailed in the provided papers, a related compound with a thiadiazole moiety was synthesized through a dehydrosulfurization reaction of a starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities between thiadiazole and thiazole derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray single crystal diffraction technique, IR spectroscopy, and quantum chemical computation . For instance, a related benzamide compound crystallizes in a triclinic system and exhibits specific lattice constants . The geometrical parameters obtained from XRD studies are in good agreement with those calculated using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide".
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been investigated using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies can provide insights into the sites of electrophilic and nucleophilic attack, which are crucial for understanding the chemical behavior of the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as electronic properties (HOMO and LUMO energies) and thermodynamic properties, have been calculated using DFT . Additionally, the antioxidant properties of a related benzamide compound were determined using the DPPH free radical scavenging test . These analyses are relevant for assessing the stability, reactivity, and potential biological activity of "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide".
Wissenschaftliche Forschungsanwendungen
Synthetic Dyes and DNA Interactions
Compounds such as Hoechst 33258 and its analogues, which include certain benzimidazole derivatives, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly with specificity for AT-rich sequences. These compounds have been utilized in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and analysis of plant chromosomes. Such compounds can also find uses as radioprotectors and topoisomerase inhibitors, highlighting their importance in rational drug design and investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Drug Delivery Systems
The development of suitable delivery systems for therapeutic agents targeting the cardiovascular system, including the delivery of small organic compounds and nanoparticles, reflects the broad applications of such molecules in treating various diseases. These formulations aim to overcome physiological barriers and enhance therapeutic outcomes, showing the importance of understanding pharmacology when considering cardiovascular applications (Geldenhuys et al., 2017).
Amyloid Imaging in Alzheimer's Disease
Certain derivatives are used as radioligands for PET amyloid imaging in Alzheimer's disease, aiding in the early detection of the disease and the evaluation of new antiamyloid therapies. These compounds have shown significant differences in retention between patients and controls, providing crucial insights into the pathophysiological mechanisms and time course of amyloid deposits in the brain (Nordberg, 2007).
Advanced Oxidation Processes
Research on compounds like acetaminophen (ACT) underlines the use of advanced oxidation processes (AOPs) for environmental decontamination. The degradation pathways, by-products, and biotoxicity of such processes emphasize the ecological implications and the need for effective treatment methodologies to mitigate environmental impacts (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-3-25-15-8-4-13(5-9-15)17-12-26-19(20-17)21-18(22)14-6-10-16(11-7-14)27(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSDZXLFVXXNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/no-structure.png)





![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2520822.png)

![N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2520825.png)
![3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2520826.png)
![7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2520827.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2520829.png)

![N-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2520831.png)